Myeloperoxidase (MPO) Inhibition: Cross-Study Comparison with a 4-Piperidinol Scaffold Derivative
1-(3-Aminophenyl)piperidin-4-ol demonstrates significant inhibition of human myeloperoxidase (MPO), a key therapeutic target in cardiovascular disease. In a cross-study comparison with a related 4-piperidinol scaffold derivative, the target compound exhibited a 11.3-fold lower inhibitory potency [1]. While not a direct head-to-head study, this comparison under identical assay conditions (aminophenyl fluorescein-based assay, 10 min incubation, 120 mM NaCl) suggests that the specific 3-aminophenyl substitution on the piperidin-4-ol core is suboptimal for achieving high-affinity MPO inhibition compared to alternative substitution patterns on the same core [1].
| Evidence Dimension | MPO Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | 4-piperidinol derivative (BDBM50554042, CHEMBL4761170) IC50: 14.1 nM |
| Quantified Difference | 11.3-fold lower potency |
| Conditions | Recombinant human MPO; aminophenyl fluorescein-based assay; 10 min incubation in 120 mM NaCl |
Why This Matters
This quantitative difference informs a researcher's decision by highlighting that while the compound is an MPO inhibitor, it is not the most potent within its scaffold class; procurement should be based on a specific need for the meta-amino substitution for other reasons, such as downstream synthetic accessibility.
- [1] BindingDB. (2022). BDBM50554044 (CHEMBL4792720): Myeloperoxidase Inhibition. BindingDB Entry. View Source
- [2] BindingDB. (2022). BDBM50554042 (CHEMBL4761170): Myeloperoxidase Inhibition. BindingDB Entry. View Source
